3-(3-Chlorophenyl)-4'-thiomethylpropiophenone
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Overview
Description
3-(3-Chlorophenyl)-4’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It features a chlorophenyl group and a thiomethyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with 4’-thiomethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone often involves the chlorination of propiophenone followed by thiomethylation. The chlorination step uses chlorine gas in the presence of a catalyst like aluminum trichloride, while the thiomethylation step involves the reaction of the chlorinated product with a thiomethylating agent such as methylthiol in the presence of a base .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-4’-thiomethylpropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with psychoactive properties.
3-Chlorophenol: An isomer of chlorophenol used in various industrial applications.
Uniqueness
3-(3-Chlorophenyl)-4’-thiomethylpropiophenone is unique due to its combination of a chlorophenyl group and a thiomethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNZIQNVOAFILW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644423 |
Source
|
Record name | 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-50-0 |
Source
|
Record name | 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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